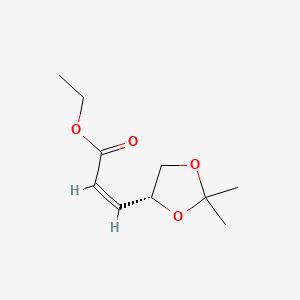

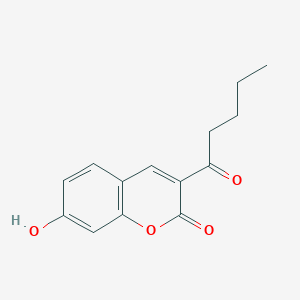

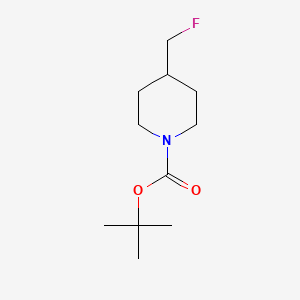

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, also known as EDA, is a monomeric compound used in the synthesis of polymers and copolymers materials. EDA is a versatile and highly reactive monomer, which is often used in the synthesis of polymers, copolymers materials, and other functional materials. It is also used in the production of various polymers and copolymers materials, such as polyurethanes, polyesters, and polyamides. EDA is widely used in the production of polymers and copolymer materials due to its low cost and high reactivity.

Applications De Recherche Scientifique

1. Stereoselectivity in Organocopper Reactions

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate demonstrates specific stereoselectivity in its reaction with organocopper reagents. The chemo- and stereoselectivity are influenced by the organocopper reagent composition, which can be used to obtain synthetically useful yields and selectivities. This aspect is pivotal in organic synthesis and pharmaceuticals, contributing to the understanding of transition state models and chelation processes in chemical reactions (Nilsson & Ullenius, 1994).

2. Polymerization and Copolymerization

The compound is integral in the synthesis and structure determination of various vinyl monomers. These monomers, when copolymerized with other comonomers, exhibit distinctive reactivity ratios and undergo post-polymerization changes under UV light and heat, showcasing its utility in developing new polymer materials with unique properties (D′alelio & Huemmer, 1967).

3. RAFT Synthesis in Bioconjugation

The compound is employed in the RAFT synthesis of acrylic copolymers for bioconjugation. It aids in creating well-defined aldehyde-containing copolymers, which are significant in the medical field for targeted drug delivery and diagnostic purposes (Rossi et al., 2008).

4. Biocompatible Thermoresponsive Polymers

Its derivatives are used to synthesize biocompatible thermoresponsive polymers. These polymers can change their properties in response to temperature changes, making them useful in various biomedical applications like drug delivery systems and tissue engineering (Qiao et al., 2010).

5. Synthesis of Acrylic Polymers

The compound plays a role in the synthesis of acrylic polymers containing dioxane groups. These polymers have unique relaxation behaviors and properties suitable for industrial applications, particularly in materials science and engineering (Wang et al., 2012).

Propriétés

IUPAC Name |

ethyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-SLGIHZDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\[C@H]1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)

![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)

![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2364214.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)